Cas no 175428-79-2 (2-aminobicyclo2.2.1heptane-1-carboxylic acid)

2-Aminobicyclo[2.2.1]heptane-1-carboxylic acid is a rigid, bicyclic amino acid derivative characterized by its constrained structure, which imparts unique conformational properties. The bicyclo[2.2.1]heptane framework enhances stereochemical stability, making it valuable for peptide design and medicinal chemistry applications. Its strained ring system promotes secondary structure induction in peptides, improving binding affinity and metabolic stability. The amino and carboxyl functional groups allow for straightforward incorporation into peptide chains, while the bicyclic core reduces conformational flexibility, aiding in the study of structure-activity relationships. This compound is particularly useful in the development of peptidomimetics and as a scaffold for bioactive molecule design.
2-aminobicyclo2.2.1heptane-1-carboxylic acid structure
175428-79-2 structure
Product Name:2-aminobicyclo2.2.1heptane-1-carboxylic acid
CAS No:175428-79-2
MF:C8H13NO2
MW:155.194322347641
CID:112052
PubChem ID:20640225
Update Time:2025-06-08

2-aminobicyclo2.2.1heptane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • Bicyclo[2.2.1]heptane-1-carboxylicacid, 2-amino-
    • 3-aminobicyclo[2.2.1]heptane-4-carboxylic acid
    • Bicyclo[2.2.1]heptane-1-carboxylic acid, 2-amino- (9CI)
    • 2-aminobicyclo2.2.1heptane-1-carboxylic acid
    • 2-Aminobicyclo[2.2.1]heptane-1-carboxylic acid
    • SCHEMBL202773
    • DTXSID20609211
    • 175428-79-2
    • 2-amino-norbornane-carboxylic acid
    • bicyclo[2.2.1]heptane-1-carboxylic acid, 2-amino-
    • EN300-1478226
    • Inchi: 1S/C8H13NO2/c9-6-3-5-1-2-8(6,4-5)7(10)11/h5-6H,1-4,9H2,(H,10,11)
    • InChI Key: WBXOONOXOHMGQW-UHFFFAOYSA-N
    • SMILES: OC(C12CCC(CC1N)C2)=O

Computed Properties

  • Exact Mass: 155.09469
  • Monoisotopic Mass: 155.094628657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 204
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.6
  • Topological Polar Surface Area: 63.3Ų

Experimental Properties

  • PSA: 63.32

2-aminobicyclo2.2.1heptane-1-carboxylic acid Pricemore >>

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